molecular formula C11H15ClN2O2 B6214411 methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride CAS No. 2728584-69-6

methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride

Cat. No.: B6214411
CAS No.: 2728584-69-6
M. Wt: 242.7
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Description

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride typically involves the reaction of 3-aminobenzoic acid with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring and benzoate moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring and benzoate moiety can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Benzoate derivatives: Compounds derived from benzoic acid, such as methyl benzoate and ethyl benzoate.

Uniqueness

Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is unique due to the combination of the azetidine ring and benzoate moiety in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2728584-69-6

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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